molecular formula C7H4Br2F2O B2913753 1,3-Dibromo-5-(difluoromethoxy)benzene CAS No. 433939-48-1

1,3-Dibromo-5-(difluoromethoxy)benzene

Cat. No.: B2913753
CAS No.: 433939-48-1
M. Wt: 301.913
InChI Key: SZRPGGXNTIUCCQ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4Br2F2O It is a derivative of benzene, where two bromine atoms and a difluoromethoxy group are substituted at the 1, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(difluoromethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor, followed by the introduction of the difluoromethoxy group. One common method involves the bromination of 1,3-difluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1,3-dibromo-5-fluorobenzene is then reacted with difluoromethyl ether under specific conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-5-(difluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,3-Dibromo-5-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibromo-5-(difluoromethoxy)benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

1,3-dibromo-5-(difluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRPGGXNTIUCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a tared, sealed 350 mL round-bottomed pressure flask containing a solution of 3,5-dibromophenol (10.0 g, 39.7 mmol; see Example 27(ii) above) in 2-propanol (100 mL) and 30% KOH (80 mL) at −78° C. was added chlorodifluoromethane via bubbling for 15 min through the septum. The septum was replaced with a Teflon stopper and the flask was then sealed and allowed to warm to room temperature where the flask was weighed and determined to contain 12.0 g (138 mmol) of chlorodifluoromethane. The solution was refluxed overnight in an oil bath set at 80° C. The flask was cooled to room temperature, the pressure cautiously released and the contents diluted with H2O (200 mL). The aqueous layer was extracted with CHCl3 (2×150 mL), then the combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by Kugelrohr distillation at 80° C. at 0.2 mm Hg to afford the sub-title compound (9.6 g, 80%) as clear liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
80%

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